
Deca-3,6,9-trienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deca-3,6,9-trienoic acid is a conjugated trienoic fatty acid characterized by three double bonds located at the 3rd, 6th, and 9th positions of the carbon chain. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Deca-3,6,9-trienoic acid can be synthesized through several methods. One common approach involves the partial reduction of polyunsaturated fatty acids using hydrazine hydrate in ethanol. The reaction is typically carried out at temperatures between 50-55°C with air bubbling through the mixture .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plant latex. For instance, the latex of Euphorbia pulcherrima contains this compound, which can be isolated through a series of extraction and purification steps involving petroleum ether and column chromatography .
化学反応の分析
Types of Reactions: Deca-3,6,9-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or ozone.
Reduction: Partial reduction can be achieved using hydrazine hydrate.
Substitution: The compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrazine hydrate in ethanol at 50-55°C.
Substitution: Halogenation using bromine or chlorine in an inert solvent.
Major Products Formed:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of partially saturated fatty acids.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Deca-3,6,9-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of conjugated trienoic acids in various chemical reactions.
Biology: Investigated for its role in maintaining chloroplast function at low temperatures in plants.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized polymers and as a precursor for other chemical compounds.
作用機序
The mechanism of action of deca-3,6,9-trienoic acid involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to participate in various biochemical pathways, influencing membrane fluidity and enzyme activity. It can also act as a signaling molecule, modulating inflammatory responses and oxidative stress .
類似化合物との比較
Deca-2,4,6-trienoic acid: Another conjugated trienoic acid with double bonds at different positions.
Linolenic acid: A polyunsaturated fatty acid with three double bonds, commonly found in vegetable oils.
Comparison: Deca-3,6,9-trienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike linolenic acid, which is an omega-3 fatty acid, this compound does not belong to the omega-3 family but still exhibits significant biological activity .
特性
CAS番号 |
92340-50-6 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
deca-3,6,9-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2,4-5,7-8H,1,3,6,9H2,(H,11,12) |
InChIキー |
PTMJSBUAXWTMBY-UHFFFAOYSA-N |
正規SMILES |
C=CCC=CCC=CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


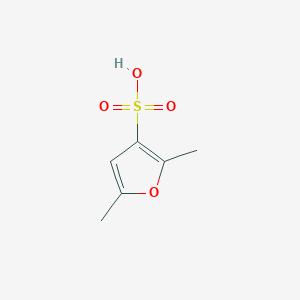
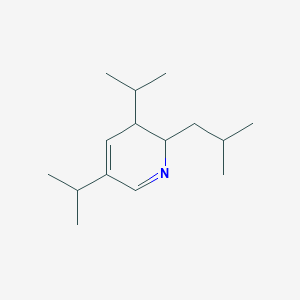


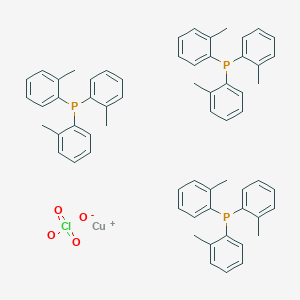
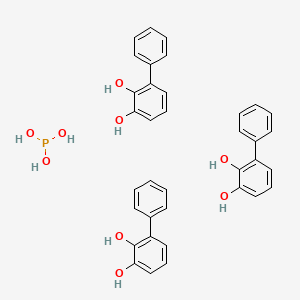
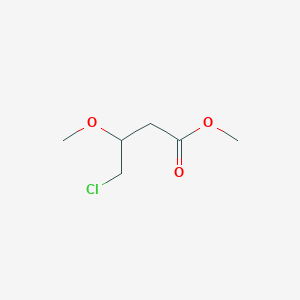

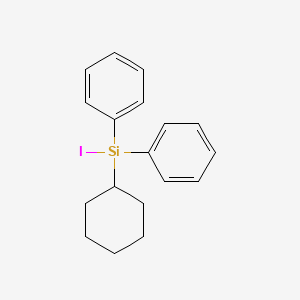
![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)

![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
